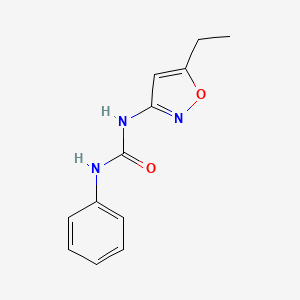
N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with an oxazole ring substituted with an ethyl group at the 5-position and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylurea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
Comparison:
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety, which may affect its reactivity and biological activity.
- (5-Ethyl-1,2-oxazol-3-yl)methanol: Contains a hydroxymethyl group instead of the phenylurea moiety, leading to different chemical properties and applications.
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions and applications.
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea stands out due to its unique combination of the oxazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55807-73-3 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
1-(5-ethyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H13N3O2/c1-2-10-8-11(15-17-10)14-12(16)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
InChIキー |
ZAHGBDKEZKIJBD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



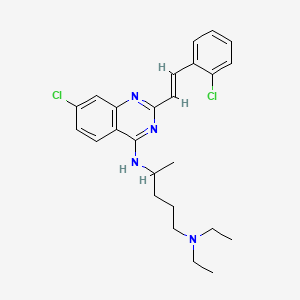
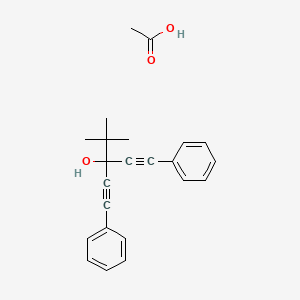
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)


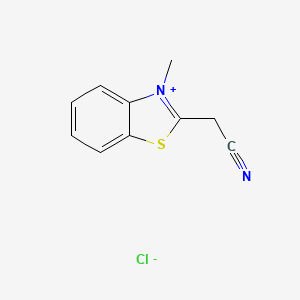
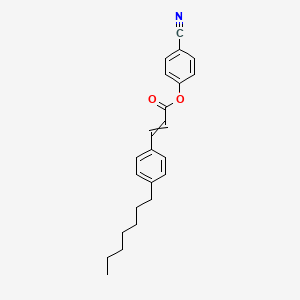
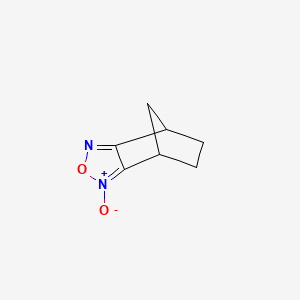
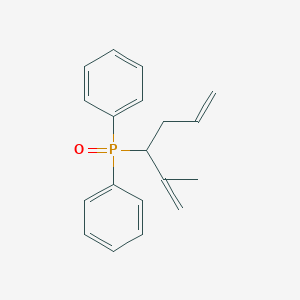

![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
